molecular formula C9H12Br2Si B096220 3,5-Dibromo-1-trimethylsilylbenzene CAS No. 17878-23-8

3,5-Dibromo-1-trimethylsilylbenzene

Cat. No. B096220
CAS RN: 17878-23-8
M. Wt: 308.08 g/mol
InChI Key: SZQQTWLBYAKIOT-UHFFFAOYSA-N
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Description

The compound 3,5-Dibromo-1-trimethylsilylbenzene is a brominated and silylated derivative of benzene, where bromine atoms are attached to the 3rd and 5th positions of the benzene ring, and a trimethylsilyl group is attached to the 1st position. This structure is a part of a broader class of organosilicon compounds that have been extensively studied due to their utility in various synthetic applications, including the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores .

Synthesis Analysis

The synthesis of brominated trimethylsilylbenzenes can be achieved through multiple routes. One such method involves the use of 1,2-bis(trimethylsilyl)benzene as a starting material, which can be functionalized to produce 4-R-1,2-bis(trimethylsilyl)benzenes, where R can be a bromine atom . The synthesis of 1,2-bis(trimethylsilyl)benzene itself can be performed from 1,2-dibromobenzene using tert-butyllithium and trimethylsilyltriflate, although 1,2-dilithiobenzene is not an intermediate in this reaction .

Molecular Structure Analysis

The molecular structure of trimethylsilylbenzenes is characterized by the influence of the silyl substituents on the benzene ring. The presence of these groups can lead to a narrowing of the ring angles at the substituted carbon atoms and steric interactions that may cause displacement of the groups away from each other and out of the ring plane . For instance, in hexasilylbenzene, the SiCCSi dihedral angle is significantly distorted from the planar geometry of benzene .

Chemical Reactions Analysis

Bromo-functionalized trimethylsilylbenzenes can undergo various chemical reactions, including Suzuki coupling reactions with phenylboronic acids . The bromo derivative can also be used in lithium-bromine exchange reactions followed by the addition of organometallic reagents like Me3SnCl for further functionalization . These reactions are crucial for the synthesis of more complex organosilicon compounds and for applications in materials science and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-1-trimethylsilylbenzene would be influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the trimethylsilyl group. These substituents affect the reactivity and stability of the compound. For example, the bulky trimethylsilyl groups can provide steric protection and influence the compound's boiling point, solubility, and reactivity in subsequent chemical transformations . The specific physical properties such as melting point, boiling point, and solubility would depend on the exact molecular structure and substituents present on the benzene ring.

Scientific Research Applications

  • Molecular Structure and Conformation Studies : Trimethylsilylbenzene, a closely related compound to 3,5-Dibromo-1-trimethylsilylbenzene, has been extensively studied for its molecular structure and conformation. Research by Campanelli et al. (1997) utilizing gas-phase electron diffraction and theoretical calculations revealed important insights into its molecular geometry, offering a foundation for understanding similar compounds (Campanelli et al., 1997).

  • Electron Transmission Spectroscopy : The study of negative ion states in derivatives of benzene, including trimethylsilylbenzene, was performed using electron transmission spectroscopy by Modelli et al. (1982). This research contributes to understanding the electronic properties of these compounds, which is vital for their application in various fields (Modelli et al., 1982).

  • Regiospecific Metalation : Luliński and Serwatowski (2003) investigated the metalation of oligobromobenzenes, which is crucial for understanding the chemical behavior of 3,5-Dibromo-1-trimethylsilylbenzene in reactions involving lithium diisopropylamide (LDA). This research is fundamental for applications in synthetic chemistry (Luliński & Serwatowski, 2003).

  • Synthesis of Carbon Dendron Nano-Chains : Research by Rodríguez et al. (2003) on the synthesis of nano-sized conjugated oligomers, including trimethylsilyl derivatives, highlights the potential of 3,5-Dibromo-1-trimethylsilylbenzene in the field of nanotechnology and materials science (Rodríguez et al., 2003).

  • Hydrogallation and Hydroalumination Reactions : A study by Uhl et al. (2009) explored the influence of halogen substituents, such as those in 3,5-Dibromo-1-trimethylsilylbenzene, on hydrogallation and hydroalumination reactions. This research is significant for understanding and developing new synthetic routes in organometallic chemistry (Uhl et al., 2009).

properties

IUPAC Name

(3,5-dibromophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQQTWLBYAKIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347817
Record name 3,5-Dibromo-1-trimethylsilylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-trimethylsilylbenzene

CAS RN

17878-23-8
Record name 3,5-Dibromo-1-trimethylsilylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

42.4 g of Tribromobenzene (134.6 mmol) was dissolved in 600 mL Et2O. The solution was chilled to −55° C., at which temperature starting material precipitated. 54 mL of n-BuLi (2.5 M in hexanes, 135 mmol) were added within 20 minutes. After stirring for 35 minutes at −52° C., 20 ml TMSCl (158 mmol) and 20 mL Et2O were added within 7 minutes. The suspension turned into a solution at −42° C., and a fine precipitate appeared at −30° C. The suspension was stirred overnight at room temperature. 100 mL 2M HCl were used to hydrolyze the mixture. After stirring for 30 minutes, the Et2O-phase was dried with MgSO4, filtered, and solvent evaporated until compound crystallized out of solution. The flask was stored overnight at +4° C. The crystalline compound was filtered, washed with a small amount cold pentane, and dried under vacuo. A second fraction of crystalline compound was obtained from the filtrate. Yield: 31.9 g (103.5 mmol, 77%). 1H-NMR (CHCl3=7.24 ppm): δ7.62 (t, 1H), 7.49 (d, 2H), 0.25 (s, 3×3H).
Quantity
42.4 g
Type
reactant
Reaction Step One
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Quantity
600 mL
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solvent
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Quantity
54 mL
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reactant
Reaction Step Two
Name
Quantity
20 mL
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Reaction Step Three
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Quantity
20 mL
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solvent
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Quantity
100 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1 g of 1,3,5-tribromobenzene was added to 20 mL of tetrahydrofuran and the temperature was adjusted to −78° C. Subsequently, 1.65 mL of butyllithium was slowly added dropwise. The mixture was stirred for 2 hr while maintaining its temperature, and 0.45 g of chlorotrimethylsilane was slowly added dropwise, after which the temperature of the mixture was raised to room temperature. After completion of the reaction, triethylamine and methanol were added, and the reaction mixture was stirred and extracted, followed by drying the solvent. The resulting solid was filtered and purified, yielding (3,5-dibromophenyl)trimethylsilane as an intermediate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Belletête, N Blouin, PLT Boudreault… - The Journal of …, 2006 - ACS Publications
We present a study of the optical and photophysical properties of five ladder indolo[3,2-b]carbazoles, namely, M1, M2, M3, M4, and M5. The ground-state optimized structures were …
Number of citations: 62 pubs.acs.org
I Yamaguchi, K Sato, M Okuno - Journal of Physical Organic …, 2014 - Wiley Online Library
Investigation of the solvatochromic behavior in branched oligophenylenes (OPs) will lead to a better understanding of intramolecular charge transfer behavior in the aromatic …
Number of citations: 7 onlinelibrary.wiley.com
YH Kim - PLASTICS ENGINEERING-NEW YORK-, 1997 - books.google.com
The search for stronger and tougher materials has long been a common thrust in polymer research. This objective has limited polymer architecture to mostly one-dimensional linear …
Number of citations: 4 books.google.com
S Rösel, J Becker, WD Allen… - Journal of the American …, 2018 - ACS Publications
The long-known, ubiquitously present, and always attractive London dispersion (LD) interaction was probed with hexaphenylethane (HPE) derivatives. A series of all-meta hydrocarbyl […
Number of citations: 65 pubs.acs.org
S Wakim, N Blouin, E Gingras, Y Tao… - Macromolecular rapid …, 2007 - Wiley Online Library
New poly(2,7‐carbazole) derivatives have been synthesized using Yamamoto or Stille coupling reaction. These polymers are highly soluble in common organic solvents and have …
Number of citations: 70 onlinelibrary.wiley.com

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